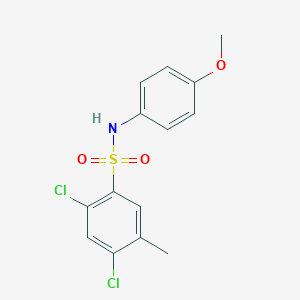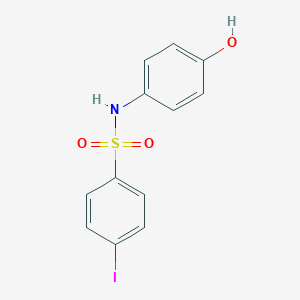![molecular formula C25H19N3O5S B280722 N-(4-methoxyphenyl)-1-methyl-2-oxo-N-(3-pyridinylcarbonyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280722.png)
N-(4-methoxyphenyl)-1-methyl-2-oxo-N-(3-pyridinylcarbonyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)-1-methyl-2-oxo-N-(3-pyridinylcarbonyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a chemical compound with potential applications in scientific research. This compound is also known as MI-77301 and is a small molecule inhibitor of the MDM2-p53 interaction. The MDM2-p53 interaction is a critical pathway in cancer development, and MI-77301 has shown promising results in preclinical studies as a potential cancer therapeutic agent.
Mechanism of Action
MI-77301 inhibits the MDM2-p53 interaction by binding to the p53 binding site on MDM2. This binding prevents MDM2 from ubiquitinating p53, leading to the stabilization and activation of p53. Activated p53 induces cell cycle arrest and apoptosis in cancer cells, leading to tumor suppression.
Biochemical and Physiological Effects
MI-77301 has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including lung, breast, and colon cancer. The compound has also been shown to inhibit tumor growth in xenograft models of cancer. MI-77301 has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Advantages and Limitations for Lab Experiments
MI-77301 has several advantages for use in laboratory experiments. The compound has shown potent inhibition of the MDM2-p53 interaction, making it a valuable tool for studying the p53 pathway. MI-77301 has also shown promising results in preclinical models of cancer, making it a potential therapeutic agent. However, MI-77301 has limitations in terms of its selectivity, as it may also inhibit other proteins that interact with MDM2.
Future Directions
MI-77301 has several potential future directions for research. One direction is to optimize the compound's selectivity for the MDM2-p53 interaction to reduce off-target effects. Another direction is to study the compound's potential as a combination therapy with other cancer therapeutics. Finally, MI-77301 could be further studied in clinical trials as a potential cancer therapeutic agent.
Conclusion
N-(4-methoxyphenyl)-1-methyl-2-oxo-N-(3-pyridinylcarbonyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a small molecule inhibitor of the MDM2-p53 interaction with potential applications in scientific research. The compound has shown potent inhibition of the MDM2-p53 interaction, leading to the stabilization and activation of p53 and induction of cell cycle arrest and apoptosis in cancer cells. MI-77301 has several potential future directions for research, including optimization of selectivity and combination therapy studies.
Synthesis Methods
The synthesis of MI-77301 involves several steps, including the preparation of the key intermediate, 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide, and the coupling of this intermediate with 3-pyridinecarboxylic acid and 4-methoxyaniline. The final product is obtained through purification and isolation steps.
Scientific Research Applications
MI-77301 has been extensively studied in preclinical models of cancer. The compound has shown potent inhibition of the MDM2-p53 interaction, leading to the stabilization and activation of the tumor suppressor protein p53. This activation of p53 leads to cell cycle arrest and apoptosis in cancer cells, making MI-77301 a potential therapeutic agent for the treatment of various types of cancer.
properties
Molecular Formula |
C25H19N3O5S |
|---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-N-(1-methyl-2-oxobenzo[cd]indol-6-yl)sulfonylpyridine-3-carboxamide |
InChI |
InChI=1S/C25H19N3O5S/c1-27-21-12-13-22(19-6-3-7-20(23(19)21)25(27)30)34(31,32)28(17-8-10-18(33-2)11-9-17)24(29)16-5-4-14-26-15-16/h3-15H,1-2H3 |
InChI Key |
DSZQXRBYEHQNKQ-UHFFFAOYSA-N |
SMILES |
CN1C2=C3C(=C(C=C2)S(=O)(=O)N(C4=CC=C(C=C4)OC)C(=O)C5=CN=CC=C5)C=CC=C3C1=O |
Canonical SMILES |
CN1C2=C3C(=C(C=C2)S(=O)(=O)N(C4=CC=C(C=C4)OC)C(=O)C5=CN=CC=C5)C=CC=C3C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-methyl-2-oxo-N-[2-(2-pyridinyl)ethyl]-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280641.png)
![6-{[4-(2-chlorophenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one](/img/structure/B280643.png)
![6-[(4-methyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280644.png)
![6-[(2,6-dimethylmorpholino)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280646.png)
![N-(2-hydroxyethyl)-N-{2-[(mesitylsulfonyl)amino]ethyl}-2,4,6-trimethylbenzenesulfonamide](/img/structure/B280649.png)
![N-(2-hydroxyethyl)-2,3,5,6-tetramethyl-N-(2-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}ethyl)benzenesulfonamide](/img/structure/B280650.png)
![6-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280651.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280652.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-methoxybenzamide](/img/structure/B280654.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}nicotinamide](/img/structure/B280655.png)

![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]pyridine-4-carboxamide](/img/structure/B280660.png)
![(NZ)-N-[4-oxo-3-[(1-phenyl-2,3-dihydrotetrazol-5-yl)sulfanyl]naphthalen-1-ylidene]benzenesulfonamide](/img/structure/B280662.png)
